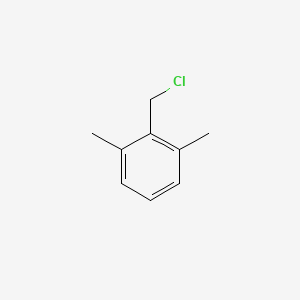

2,6-Dimethylbenzyl Chloride

概要

説明

2,6-Dimethylbenzyl Chloride is an organic compound with the molecular formula C9H11Cl . It is a colorless to light yellow liquid with a specific aromatic odor . Its primary use is as an organic synthesis intermediate .

Synthesis Analysis

The synthesis of 2,6-Dimethylbenzyl Chloride can be achieved through the reaction of 2,6-Dimethylbenzyl Alcohol with Thionyl Chloride . The reaction usually takes place in the presence of a catalyst, such as Zinc Chloride or Aluminum Chloride. In one example, 91.4 g of Thionyl Chloride was heated to 72°C and a solution of 100 g of 2,6-Dimethylbenzyl Alcohol was added dropwise within an hour. After further stirring for one hour at 72°C, the excess Thionyl Chloride was distilled off, and the residue was filtered and concentrated under reduced pressure .

Molecular Structure Analysis

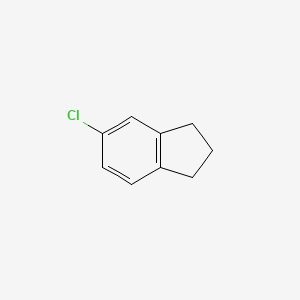

The molecular structure of 2,6-Dimethylbenzyl Chloride consists of a benzene ring with two methyl groups attached at the 2 and 6 positions, and a Chloromethyl group attached at the 1 position .

Chemical Reactions Analysis

The chemical reactions involving 2,6-Dimethylbenzyl Chloride are primarily its synthesis from 2,6-Dimethylbenzyl Alcohol and its use as a precursor in the synthesis of other compounds .

Physical And Chemical Properties Analysis

2,6-Dimethylbenzyl Chloride has a density of 1.0±0.1 g/cm³, a boiling point of 225.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 45.7±0.3 cm³ and a molar volume of 149.7±3.0 cm³ .

科学的研究の応用

Generation and Spectroscopic Analysis of 2,6-Dimethylbenzyl Radicals

- Vibronic Spectrum Analysis: A study by Lee, Ahn, and Lee (2003) generated a 2,6-dimethylbenzyl radical from 2,6-dimethylbenzyl chloride, observing its jet-cooled emission spectrum to analyze electronic transition and vibrational mode frequencies (Lee, Ahn, & Lee, 2003).

- Isomeric Radical Identification: Yoon and Lee (2013) utilized 2,6-dimethylbenzyl chloride in corona discharge experiments to identify vibronic bands of the 2,6-dimethylbenzyl radical, contributing to resolving controversial assignments in radical chemistry (Yoon & Lee, 2013).

Structural Analysis and Synthesis

- X-Ray Structure Analysis: Linden, James, and Liesegang (1995) analyzed the X-ray structure of 2,6-dimethylphenylammonium chloride, a compound derived from 2,6-dimethylbenzyl chloride, elucidating its molecular structure and hydrogen bonding (Linden, James, & Liesegang, 1995).

- Synthetic Method for Organic Compounds: Hu et al. (2010) reported the synthesis of 3,4-dimethylbenzaldehyde from 3,4-dimethylbenzyl chloride, highlighting an efficient synthetic method in aqueous media (Hu et al., 2010).

Safety and Hazards

2,6-Dimethylbenzyl Chloride is corrosive to metals and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

将来の方向性

作用機序

Target of Action

2,6-Dimethylbenzyl Chloride is an organic compound . It is primarily used as an intermediate in organic synthesis

Action Environment

The action, efficacy, and stability of 2,6-Dimethylbenzyl Chloride can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Furthermore, the compound is a colorless to light yellow liquid with a special aromatic smell .

特性

IUPAC Name |

2-(chloromethyl)-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVRFWQMBYLJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277944 | |

| Record name | 2,6-Dimethylbenzyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylbenzyl Chloride | |

CAS RN |

5402-60-8 | |

| Record name | 5402-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5402-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylbenzyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylbenzyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

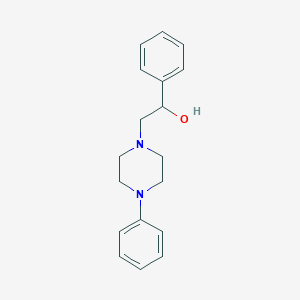

Feasible Synthetic Routes

Q & A

Q1: Why is 2,6-dimethylbenzyl chloride used to study the 2,6-dimethylbenzyl radical?

A: 2,6-Dimethylbenzyl chloride serves as a precursor to the 2,6-dimethylbenzyl radical. In a corona discharge, the chloride readily breaks down, producing the desired radical for spectroscopic investigation [, ]. This technique allows researchers to analyze the radical in a jet-cooled environment, simplifying the observed spectra and enabling the identification of vibrational modes.

Q2: What spectroscopic techniques were used to study the 2,6-dimethylbenzyl radical, and what information was obtained?

A: Researchers utilized laser-induced fluorescence (LIF) spectroscopy in conjunction with a supersonic jet expansion [, ]. This approach produced well-resolved vibronic spectra of the 2,6-dimethylbenzyl radical. By analyzing the observed bands, researchers determined the electronic energies associated with the D1 → D0 electronic transition and identified the frequencies of vibrational modes in the ground electronic state of the radical. This data provided valuable insights into the structure and dynamics of this chemically important species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)